4-Bromo-5-chloro-2-methoxypyridine
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Overview
Description
4-Bromo-5-chloro-2-methoxypyridine is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-5-chloro-2-methoxypyridine can be synthesized through several methods. One common approach involves the halogenation of 2-methoxypyridine, followed by selective bromination and chlorination. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted pyridines, biaryl compounds, and various oxidized or reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5-chloro-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of bioactive molecules and as a building block for various biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-methoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its mechanism involves interactions with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-5-methoxypyridine: Similar in structure but with different positions of the halogen atoms.
5-Bromo-2-chloro-4-methoxypyridine: Another isomer with varied halogen positions.
5-Bromo-2-methoxypyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions
Uniqueness
4-Bromo-5-chloro-2-methoxypyridine is unique due to its specific arrangement of bromine, chlorine, and methoxy groups on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4-bromo-5-chloro-2-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSHUQXUQXYECT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743139 |
Source
|
Record name | 4-Bromo-5-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211534-25-6 |
Source
|
Record name | 4-Bromo-5-chloro-2-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211534-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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